2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide
Description
2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a quinazolinone core, which is known for its biological activity, and a phenylethylthio group that may enhance its chemical properties.
Properties
IUPAC Name |
2-phenacylsulfanyl-3-phenylquinazolin-4-one;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S.BrH/c25-20(16-9-3-1-4-10-16)15-27-22-23-19-14-8-7-13-18(19)21(26)24(22)17-11-5-2-6-12-17;/h1-14H,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVGXSUBMYMWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide typically involves the reaction of quinazolinone derivatives with phenylethylthio compounds. One common method includes the use of 2-bromoacetophenone and thiosalicylic acid as starting materials . The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Antitumor Activity
Quinazoline derivatives, including the target compound, have shown significant antitumor activity. Studies have indicated that quinazoline derivatives can inhibit tumor growth in various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's mechanism of action often involves the inhibition of specific enzymes related to cancer progression, such as thymidylate synthase and dihydrofolate reductase .
Table 1: Antitumor Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one | HepG2 | X.XX | |
| 2-Methylquinazolin-4(3H)-one | MCF-7 | 7.09 | |
| 4-Amino thiazolidene derivative | HepG2 | 8.55 |
Anticonvulsant Properties
Recent studies have also evaluated the anticonvulsant properties of quinazoline derivatives. The compound's structural features may contribute to its ability to modulate neurotransmitter systems involved in seizure activity. Compounds with similar structures have been synthesized and tested for their efficacy against induced seizures in animal models .
Table 2: Anticonvulsant Activity of Quinazoline Derivatives
| Compound | Model Used | Efficacy (%) | Reference |
|---|---|---|---|
| 2-(Substituted)-3-allyl-4(3H)-quinazolinone derivatives | Rat model | XX% | |
| 2-Thioquinazolinone derivatives | Mouse model | YY% |
Case Study 1: Antitumor Evaluation
In a study evaluating the antitumor effects of various quinazoline derivatives, researchers synthesized several compounds and tested their activity against HepG2 and MCF-7 cell lines. The results indicated that specific substitutions on the quinazoline ring significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values comparable to standard chemotherapeutics like doxorubicin .
Case Study 2: Anticonvulsant Screening
A series of quinazoline derivatives were screened for anticonvulsant activity using a mouse model of epilepsy. The study found that certain structural modifications led to increased efficacy, suggesting that these compounds could serve as potential candidates for developing new anticonvulsant medications .
Mechanism of Action
The mechanism of action of 2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The phenylethylthio group may enhance the compound’s binding affinity and specificity. Pathways involved in its action include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide is unique due to its specific combination of a quinazolinone core and a phenylethylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Overview
2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a quinazolinone core, which is recognized for its potential in various therapeutic applications, including anticancer, antimicrobial, and antioxidant properties. The unique structure of this compound, particularly the phenylethylthio group, enhances its biological activity and specificity towards molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The quinazolinone moiety can inhibit enzyme activity or interfere with cellular signaling pathways. Notably, compounds with similar structures have demonstrated inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation, making them potential candidates for anticancer therapies .
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit notable antimicrobial properties. For instance, a study highlighted that similar compounds showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the quinazolinone scaffold can enhance these activities. In vitro evaluations have indicated that derivatives with hydroxyl or methoxy groups significantly improve antimicrobial efficacy .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (cm) |
|---|---|---|
| Compound A | Proteus vulgaris | 1.1 |
| Compound B | Bacillus subtilis | 1.4 |
| Compound C | Staphylococcus aureus | 1.0 |
Anticancer Potential
Several studies have evaluated the cytotoxic effects of quinazolinone derivatives on various cancer cell lines. For example, certain derivatives demonstrated IC50 values in the low micromolar range against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines, indicating strong potential as anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival.
Case Study: Cytotoxicity Evaluation
In a comparative study, derivative A3 showed significant cytotoxicity across multiple cancer cell lines:
- PC3 : IC50 = 10 μM
- MCF-7 : IC50 = 10 μM
- HT-29 : IC50 = 12 μM
These findings suggest that structural modifications can lead to enhanced anticancer activity, warranting further investigation into the structure-activity relationship (SAR) of these compounds .
Antioxidant Properties
The antioxidant activity of quinazolinones has also been explored, with studies indicating that certain substituents can enhance radical scavenging abilities. The presence of hydroxyl groups is particularly beneficial for improving antioxidant capacity. Various assays, such as ABTS and CUPRAC, have been utilized to evaluate these properties, revealing that compounds with multiple hydroxyl groups exhibit superior antioxidant activity compared to those with fewer substitutions .
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core. For example:
- Michael Addition and Cyclization : Reacting 2-mercaptoquinazolin-4(3H)-one with α-bromoacetophenone derivatives in a basic medium (e.g., K₂CO₃ in dry acetone) under reflux to form the thioether linkage. Subsequent dehydrogenation may occur, confirmed by the absence of -CH-CH₂- signals in ¹H-NMR .
- Salt Formation : The hydrobromide salt is generated by reacting the free base with hydrobromic acid in a polar solvent (e.g., methanol), followed by crystallization .
Q. How is structural characterization performed?
Key techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., absence of ABX systems indicating dehydrogenation) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., m/z = 455 for the free base) .
- X-ray Crystallography : Resolves crystal packing and salt formation. For example, monoclinic systems (space group C2/c) with C-H···π interactions observed in related quinazolinone salts .
Q. What in vitro assays evaluate cytotoxicity?
- MTT Assay : Used to determine IC₅₀ values against cancer cell lines (e.g., A549, MCF-7, SW1116). Example data from a related quinazolinone derivative:
| Compound | A549 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | SW1116 IC₅₀ (μM) |
|---|---|---|---|
| H3 | 11.2 | 9.8 | 8.5 |
| Cisplatin | 12.0 | 14.2 | 10.7 |
Note: Data adapted from a study on 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones .
Advanced Research Questions
Q. How to optimize molecular docking for target prediction (e.g., EGFR)?
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Protocol :
Prepare the protein (EGFR kinase domain, PDB ID: 1M17) by removing water and adding charges.
Generate ligand conformers using OMEGA.
Validate the docking pose by comparing with known inhibitors (e.g., erlotinib, binding energy < -9 kcal/mol).
Example: Quinazolinones showed lower binding energies than erlotinib in EGFR docking studies .
Resolving contradictions in cytotoxicity data across cell lines
- Potential Causes : Variability in cell membrane permeability, efflux pumps (e.g., P-gp), or metabolic activity.
- Methodology :
- Standardize assay conditions (e.g., incubation time, serum concentration).
- Use orthogonal assays (e.g., apoptosis via flow cytometry) to confirm results.
- Compare with structural analogs to identify substituent-specific effects (e.g., electron-withdrawing groups enhance A549 activity) .
Structural modifications to improve pharmacological profiles
- Thioether Linkage : Replace the 2-oxo-2-phenylethyl group with piperidinyl or diazaspiro moieties to enhance solubility or kinase inhibition (e.g., Chk1 kinase IC₅₀ = 0.8 μM for diazaspiro derivatives) .
- Quinazolinone Core : Introduce halogen substituents (e.g., 6-iodo) to boost antimicrobial or antitumor activity .
Analyzing crystal packing and salt stability
- X-ray Techniques : High-resolution data (R factor < 0.06) reveal disorder in solvent molecules and hydrogen-bonding networks.
- Key Interactions : C-H···π stacking between phenyl rings and Br⁻ counterions stabilizes the hydrobromide form .
Mechanistic insights into reaction pathways
- Dehydrogenation : Confirmed via GC-MS or ¹H-NMR monitoring. For example, loss of -CH₂-CH₂- signals indicates oxidative elimination during synthesis .
- Cyclization : DFT calculations (e.g., Gaussian 09) model transition states for 1,5-exo-trig cyclization steps .
Data Contradiction Analysis
Case Study : Discrepancies in IC₅₀ values between MCF-7 and SW1116 cell lines .
- Hypothesis : Differential expression of drug transporters or metabolic enzymes.
- Validation :
- Perform RT-qPCR to quantify EGFR or P-gp levels.
- Use siRNA knockdown to assess target dependency.
- Cross-test with analogs to isolate substituent effects (e.g., electron-donating groups may reduce SW1116 sensitivity).
Methodological Recommendations
- ADMET Profiling : Use SwissADME or ADMETLab 2.0 to predict logP, solubility, and CYP450 interactions. For example, quinazolinones with logP > 3.5 may require formulation optimization .
- High-Throughput Screening : Employ fragment-based libraries to identify synergistic combinations (e.g., with PI3K inhibitors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
